
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is an organic compound with a complex structure that includes both phosphinothioyl and sulfanylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of aniline with phosphinothioyl chloride in the presence of a base to form the phosphinothioyl aniline intermediate. This intermediate is then reacted with propan-2-ol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines.
Scientific Research Applications
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-di(propan-2-yloxy)phosphinothioylsulfanylaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a nucleophile in organic synthesis.
Uniqueness
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline is unique due to its combination of phosphinothioyl and sulfanylaniline groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or advanced materials.
Properties
CAS No. |
66621-47-4 |
|---|---|
Molecular Formula |
C12H20NO2PS2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-di(propan-2-yloxy)phosphinothioylsulfanylaniline |
InChI |
InChI=1S/C12H20NO2PS2/c1-10(2)14-16(17,15-11(3)4)18-13-12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI Key |
NXJANDGNNVYXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)SNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


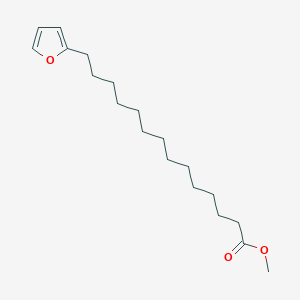

![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
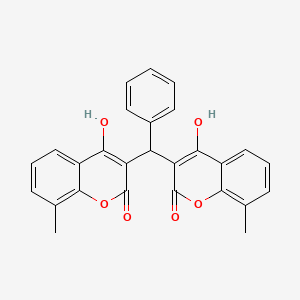
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
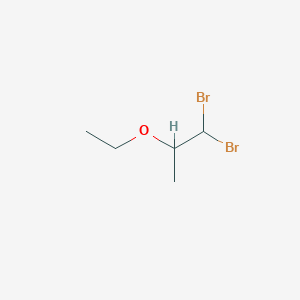
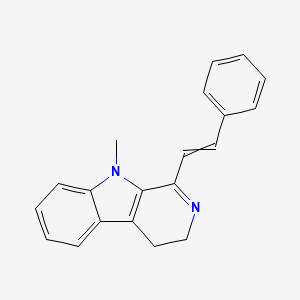
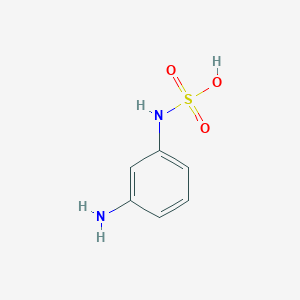

![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
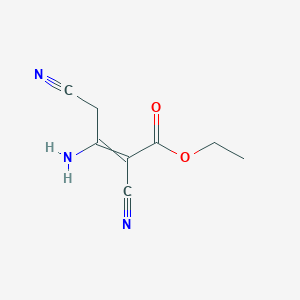
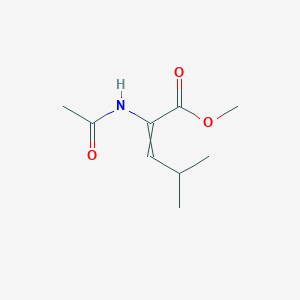

![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
